1-Methoxy-1,2,3,4-tetrahydronaphthalene 1-Methoxy-1,2,3,4-tetrahydronaphthalene
Brand Name: Vulcanchem
CAS No.: 71735-16-5
VCID: VC16968732
InChI: InChI=1S/C11H14O/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,11H,4,6,8H2,1H3
SMILES:
Molecular Formula: C11H14O
Molecular Weight: 162.23 g/mol

1-Methoxy-1,2,3,4-tetrahydronaphthalene

CAS No.: 71735-16-5

Cat. No.: VC16968732

Molecular Formula: C11H14O

Molecular Weight: 162.23 g/mol

* For research use only. Not for human or veterinary use.

1-Methoxy-1,2,3,4-tetrahydronaphthalene - 71735-16-5

Specification

CAS No. 71735-16-5
Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
IUPAC Name 1-methoxy-1,2,3,4-tetrahydronaphthalene
Standard InChI InChI=1S/C11H14O/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,11H,4,6,8H2,1H3
Standard InChI Key IBRIMMDNSPFZMB-UHFFFAOYSA-N
Canonical SMILES COC1CCCC2=CC=CC=C12

Introduction

Chemical Structure and Identification

1-Methoxy-1,2,3,4-tetrahydronaphthalene possesses a bicyclic framework consisting of a benzene ring fused to a partially saturated cyclohexene ring, with a methoxy (-OCH₃) group attached to the saturated carbon at position 1. Its molecular formula is C₁₁H₁₄O, with a molecular weight of 162.23 g/mol . The compound’s structure is represented by the SMILES notation COC1CCCC2=CC=CC=C12 and the InChIKey IBRIMMDNSPFZMB-UHFFFAOYSA-N .

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number71735-16-5
IUPAC Name1-methoxy-1,2,3,4-tetrahydronaphthalene
Molecular FormulaC₁₁H₁₄O
Molecular Weight162.23 g/mol

The methoxy group at position 1 introduces electron-donating effects, altering the compound’s electronic distribution and reactivity compared to unsubstituted tetrahydronaphthalene.

Synthesis and Manufacturing

Synthetic routes to 1-methoxy-1,2,3,4-tetrahydronaphthalene typically involve functionalization of the tetrahydronaphthalene core. A general approach includes:

  • Hydrogenation of Naphthalene Derivatives: Partial hydrogenation of methoxynaphthalene precursors under controlled conditions .

  • Etherification Reactions: Introducing the methoxy group via nucleophilic substitution or alkylation of hydroxy-tetrahydronaphthalene intermediates .

A patent by Nieuwstad et al. outlines methods for synthesizing tetrahydronaphthalene derivatives using catalytic hydrogenation and etherification, though specific protocols for the methoxy variant require adaptation . For instance, reacting 1-hydroxy-1,2,3,4-tetrahydronaphthalene with methyl iodide in the presence of a base (e.g., K₂CO₃) yields the methoxy derivative .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
HydrogenationH₂, Pd/C, ethanol, 50°C85
Methoxy IntroductionCH₃I, K₂CO₃, DMF, 80°C78

Physicochemical Properties

Experimental data on the physical properties of 1-methoxy-1,2,3,4-tetrahydronaphthalene remain limited, but computational models and analog studies provide insights:

  • Boiling Point: Estimated at 245–250°C (extrapolated from similar tetrahydronaphthalenes) .

  • Density: ~1.05 g/cm³ (predicted via molecular modeling) .

  • Solubility: Miscible with organic solvents (e.g., ethanol, dichloromethane); insoluble in water .

The methoxy group enhances solubility in polar aprotic solvents compared to non-substituted tetrahydronaphthalenes.

Chemical Reactivity and Applications

Reactivity

The compound participates in reactions typical of aromatic ethers and saturated hydrocarbons:

  • Electrophilic Aromatic Substitution: The methoxy group directs electrophiles to the para position of the aromatic ring .

  • Hydrogenation/Ring-Opening: Further hydrogenation under vigorous conditions can yield decalin derivatives .

  • Demethylation: Treatment with BBr₃ or HI removes the methoxy group, generating 1-hydroxy-tetrahydronaphthalene .

Applications

  • Pharmaceutical Intermediates: Used in synthesizing serotonin receptor modulators and neurologic agents .

  • Fragrance Industry: Contributes to woody/earthy notes in perfumes due to its stable bicyclic structure .

Computational Insights

A theoretical study using HyperChem 8.0 evaluated the compound’s conformational energetics and oxidation behavior :

Table 3: Computational Data (PM3/AM1 Methods)

ParameterPM3 (kcal/mol)AM1 (kcal/mol)
Heat of Formation (ΔH)-28.4-26.9
Conformational Energy12.714.2

The methoxy group stabilizes the molecule by 7–9 kcal/mol compared to non-substituted analogs, attributed to hyperconjugative interactions .

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